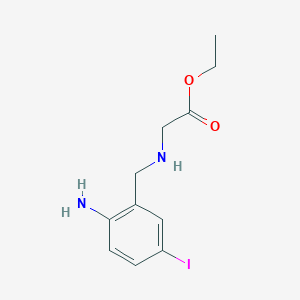

Ethyl N-(2-Amino-5-iodobenzyl)glycinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15IN2O2 |

|---|---|

Molecular Weight |

334.15 g/mol |

IUPAC Name |

ethyl 2-[(2-amino-5-iodophenyl)methylamino]acetate |

InChI |

InChI=1S/C11H15IN2O2/c1-2-16-11(15)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,14H,2,6-7,13H2,1H3 |

InChI Key |

WHJBDRZQZBLTBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=CC(=C1)I)N |

Origin of Product |

United States |

Contextual Significance Within Organic Chemistry

The structural attributes of Ethyl N-(2-Amino-5-iodobenzyl)glycinate lend it considerable significance as a building block in organic synthesis. The presence of an iodo-aniline moiety is particularly noteworthy. Iodinated anilines are valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. orgsyn.orgresearchgate.net The iodine atom's high reactivity and ability to participate in these transformations make it a key functional group for the elaboration of the aromatic core. google.com

Furthermore, the 2-aminobenzylamine scaffold is a well-established precursor for the synthesis of a diverse range of heterocyclic compounds. sigmaaldrich.comznaturforsch.comresearchgate.net This structural motif can readily undergo cyclization reactions with various electrophiles to afford important heterocyclic systems like quinazolines and benzodiazepines, which are prevalent in many biologically active molecules. znaturforsch.combeilstein-journals.orgnih.gov The primary amino group on the benzylamine (B48309) portion and the secondary amine of the glycine (B1666218) moiety offer multiple points for chemical modification, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties. beilstein-journals.org

The N-benzylglycine ethyl ester component also contributes to the compound's utility. N-benzylglycine esters are frequently employed as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.comcymitquimica.comchemimpex.com The ester functionality can be readily hydrolyzed or converted to other functional groups, providing a handle for further synthetic manipulations. granthaalayahpublication.orggoogle.com

| Feature | Significance in Organic Chemistry |

| Iodo-aniline Moiety | Versatile precursor for cross-coupling reactions (e.g., Suzuki, Heck). orgsyn.orgresearchgate.netgoogle.com |

| 2-Aminobenzylamine Core | Key building block for the synthesis of heterocyclic compounds like quinazolines and benzodiazepines. sigmaaldrich.comznaturforsch.comresearchgate.netbeilstein-journals.orgnih.gov |

| N-benzylglycine Ethyl Ester | Serves as a modifiable intermediate in the synthesis of pharmaceuticals and bioactive compounds. chemimpex.comcymitquimica.comchemimpex.comgranthaalayahpublication.orggoogle.com |

Chemical Reactivity and Derivatization of Ethyl N 2 Amino 5 Iodobenzyl Glycinate

Reaction Mechanisms and Pathways

The synthesis of Ethyl N-(2-Amino-5-iodobenzyl)glycinate and its analogs typically proceeds through a reductive amination pathway. This common and efficient method involves the reaction of a primary amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding secondary amine.

A plausible synthetic route for a closely related compound, Ethyl N-(2-amino-5-iodo-3-methylbenzyl)glycinate, involves the reaction of 2-amino-5-iodo-3-methylbenzaldehyde (B3211430) with ethyl glycinate (B8599266). prepchem.com The initial step is the formation of a Schiff base (an imine) between the aldehyde and the primary amino group of ethyl glycinate. This reaction is often carried out in the presence of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine product. The intermediate imine is then reduced without isolation using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the final N-benzylated glycine (B1666218) ester. prepchem.com This two-step, one-pot procedure is a hallmark of reductive amination and is a versatile method for forming carbon-nitrogen bonds.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. The subsequent reduction with a hydride reagent selectively reduces the imine to the secondary amine.

Functional Group Interconversions at the Glycinate Moiety

The ethyl glycinate portion of the molecule offers several avenues for chemical modification, primarily centered around the ester and the secondary amine.

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(2-Amino-5-iodobenzyl)glycine. Alkaline hydrolysis, often referred to as saponification, is typically irreversible and is carried out by heating with an aqueous base such as sodium hydroxide. chemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, on the other hand, is a reversible process. chemguide.co.uk The rate of hydrolysis is influenced by factors such as pH and temperature. rsc.org

Amide Formation: The ethyl ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, can be facilitated by heating. For instance, ethyl glycinate itself reacts with various amines upon heating under reflux to form N-substituted 2-aminoacetamides. granthaalayahpublication.orgsemanticscholar.org Similarly, this compound would be expected to react with amines to form the corresponding amides, a transformation that can be crucial for building larger peptide-like structures or introducing new functionalities.

| Reaction | Reagents | Product |

| Ester Hydrolysis | NaOH(aq), Heat | N-(2-Amino-5-iodobenzyl)glycine |

| Amide Formation | R¹R²NH, Heat | N-(2-Amino-5-iodobenzyl)-N',N'-dialkylglycinamide |

Modifications at the Aromatic Ring System

The iodinated aniline (B41778) core of the molecule is amenable to further substitution, allowing for the introduction of additional functional groups that can modulate the compound's electronic and steric properties.

While already containing an iodine atom, the aromatic ring can potentially undergo further halogenation. The directing effects of the amino group (an ortho-, para-director) and the benzylglycinate group will influence the position of any new substituent. The amino group is a strong activating group, and its directing effect is likely to dominate. Given that the para position to the amino group is occupied by iodine, further electrophilic halogenation (e.g., chlorination or bromination) would be expected to occur at the ortho positions (C3 and C5 relative to the amino group). However, steric hindrance from the adjacent benzylglycinate substituent may influence the regioselectivity. Studies on N-tosyl anilines have shown that electrophilic chlorination can be achieved using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in combination with a chloride source such as AlCl₃ under non-acidic conditions. researchgate.net

The primary aromatic amine is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemedx.org Since the para position is blocked by the iodine atom, substitution is anticipated at the ortho positions. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. For example, nitration of anilines typically requires careful control of reaction conditions to prevent oxidation and polysubstitution. Often, the amino group is first protected by acylation to moderate its activating effect and reduce side reactions.

| Reaction | Reagent | Expected Position of Substitution |

| Bromination | Br₂ | Ortho to -NH₂ |

| Nitration | HNO₃, H₂SO₄ | Ortho to -NH₂ |

| Sulfonation | SO₃, H₂SO₄ | Ortho to -NH₂ |

N-Alkylation and N-Acylation Reactions

The molecule possesses two nitrogen atoms, a primary aromatic amine and a secondary aliphatic amine, both of which can undergo N-alkylation and N-acylation.

N-Alkylation: The secondary amine of the glycinate moiety can be further alkylated. For instance, N-benzylglycine ethyl ester can be synthesized via the N-alkylation of glycine ethyl ester with benzyl (B1604629) chloride. guidechem.com Further alkylation of the secondary amine in the target molecule could be achieved using alkyl halides in the presence of a base to neutralize the acid formed. The primary aromatic amine can also undergo alkylation, though it is generally less nucleophilic than the aliphatic secondary amine. Selective alkylation might be possible by choosing appropriate reaction conditions.

N-Acylation: Both amino groups can be acylated using acyl chlorides or anhydrides in the presence of a base. Acylation of the primary aromatic amine is a common strategy to protect it or to introduce new functional groups. For example, amines can be acetylated using ethyl acetate (B1210297) with catalytic acetic acid. rsc.org This reaction is often used to reduce the activating effect of the amino group during subsequent electrophilic aromatic substitution. The secondary amine can also be acylated, leading to the formation of a tertiary amide. Selective acylation could likely be achieved due to the different reactivities of the two amino groups.

Cyclization Reactions Leading to Novel Heterocycles

The 1,2-disubstituted arrangement of the amino group and the N-substituted benzyl group on the aromatic ring makes this compound a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. Specifically, this structural motif is a precursor to 1,4-benzodiazepines, a class of compounds with significant pharmacological importance. wum.edu.pl

The synthesis of a 1,4-benzodiazepine (B1214927) core from a 2-aminobenzylamine derivative often involves the formation of an amide bond followed by intramolecular cyclization. For instance, acylation of the primary amino group, followed by cyclization, could lead to the formation of a seven-membered benzodiazepine (B76468) ring. Palladium-catalyzed intramolecular Buchwald-Hartwig amination is a modern and powerful method for the synthesis of such nitrogen-containing heterocycles from appropriately substituted precursors. mdpi.com The presence of the glycinate moiety provides a handle for creating various substituted benzodiazepine derivatives. For example, after hydrolysis of the ethyl ester, the resulting carboxylic acid could be coupled with an amine, and subsequent cyclization could yield complex polycyclic structures.

| Precursor Moiety | Potential Heterocyclic Product |

| 2-Aminobenzylamine | 1,4-Benzodiazepine |

| Acylated 2-Aminobenzylamine | 1,4-Benzodiazepin-2-one |

Computational and Theoretical Chemistry Studies of Ethyl N 2 Amino 5 Iodobenzyl Glycinate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of Ethyl N-(2-Amino-5-iodobenzyl)glycinate. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within the molecule.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for characterizing the electronic behavior of a molecule. The energy and distribution of these frontier orbitals are key indicators of a molecule's reactivity.

The HOMO is typically localized on the more electron-rich parts of the molecule, which in the case of this compound, would be the amino-substituted benzene (B151609) ring. The presence of the amino group, a strong electron-donating group, significantly raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The iodine atom, being a halogen, has a dual electronic effect. While it is electronegative, it also possesses lone pairs that can participate in resonance, slightly influencing the electron density of the aromatic ring.

Conversely, the LUMO is generally distributed over the electron-deficient regions. For this molecule, the LUMO is expected to be located around the ethyl glycinate (B8599266) portion, particularly the carbonyl group, and the iodinated carbon of the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Aniline (B41778) System

| Substituent at para-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| -H | -5.50 | -0.20 | 5.30 |

| -NH2 | -5.10 | -0.15 | 4.95 |

| -I | -5.45 | -0.35 | 5.10 |

| -NO2 | -6.10 | -1.50 | 4.60 |

This table provides hypothetical data based on general trends observed in substituted anilines to illustrate the electronic effects of different functional groups.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org These maps are invaluable for predicting non-covalent interactions and reactive sites. numberanalytics.com The ESP map of this compound would highlight regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

The areas of highest negative potential are expected to be around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the methylene (B1212753) group adjacent to the ester would exhibit positive potential, marking them as potential sites for nucleophilic attack or hydrogen bonding. The iodine atom introduces a unique feature known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis. researchgate.netresearchgate.net This positive region can engage in halogen bonding, a specific type of non-covalent interaction. The aromatic ring itself will show a complex potential surface, with the region ortho and para to the amino group being more electron-rich.

Conformational Analysis and Energy Minima

The flexibility of this compound, arising from several rotatable bonds, necessitates a thorough conformational analysis to identify its most stable three-dimensional structures.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. nih.govresearchgate.net By simulating the motion of the atoms under a given force field, MD can reveal the preferred conformations and the transitions between them. For a flexible molecule like this compound, MD simulations in different solvent environments can provide insights into how the surrounding medium influences its shape. The simulations would likely show significant flexibility around the C-N bond of the benzylamine (B48309) moiety and the C-C and C-O bonds of the ethyl glycinate side chain. researchgate.netpnas.org The bulky iodine atom would also impose steric constraints, influencing the preferred orientation of the benzyl (B1604629) group.

A more systematic approach to conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. colostate.eduaip.org For this compound, the critical dihedral angles would be those defining the orientation of the amino group relative to the ring, the rotation around the benzyl C-N bond, and the conformation of the ethyl ester chain. researchgate.net

The PES would reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most stable conformation of the molecule. The energy barriers between these minima would indicate the ease of interconversion between different conformers. It is expected that conformers allowing for intramolecular hydrogen bonding between the amino group and the ester oxygen would be particularly stable.

Table 2: Representative Conformational Data for Benzylamine

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | ~60° | 0.00 | ~60 |

| Perpendicular | ~90° | 0.50 | ~30 |

| Eclipsed | ~0° | 2.50 | <5 |

This table is based on known conformational preferences of benzylamine and serves as an illustration of the type of data obtained from PES mapping. researchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most likely sites of chemical reactions and the pathways they might follow. For this compound, several reactive sites can be identified based on its electronic structure and the nature of its functional groups.

The amino group is a primary site for electrophilic attack due to the high electron density on the nitrogen atom. Reactions such as alkylation, acylation, and diazotization would likely occur at this position. The aromatic ring, activated by the amino group, is also susceptible to electrophilic aromatic substitution, with the positions ortho and para to the amino group being the most reactive. The iodine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a versatile handle for further functionalization. olemiss.edu

The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with other nucleophiles, such as amines, to form amides. Computational studies can model the transition states and activation energies for these potential reactions, providing a quantitative prediction of their feasibility and kinetics. nih.gov For instance, the iodination of anilines has been studied kinetically, providing a basis for predicting the reactivity of the iodinated aniline moiety in this molecule. niscpr.res.in Furthermore, the degradation pathways of benzylamines have been characterized, which can inform the stability and potential breakdown products of the benzylamine portion of the molecule. rsc.org

Ligand-Based and Structure-Based Computational Design Principles

The application of computational and theoretical chemistry provides a powerful lens through which to explore the potential of this compound as a scaffold for drug discovery. Ligand-based and structure-based design are two cornerstone strategies in computer-aided drug design (CADD) that can be employed to optimize this molecule for specific biological targets. nih.govsaromics.com These approaches are particularly valuable in the early stages of drug development for identifying and refining lead compounds. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This methodology relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing a set of known active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature ID | Feature Type | Location | Vector |

| HBD1 | Hydrogen Bond Donor | Primary Amine (NH2) | Outward from N |

| HBA1 | Hydrogen Bond Acceptor | Ester Carbonyl (C=O) | Inward towards O |

| AROM1 | Aromatic Ring | Phenyl Ring | Normal to plane |

| HYD1 | Hydrophobic | Iodophenyl group | Centered on ring |

This pharmacophore model can then be used to screen virtual libraries of compounds to identify other molecules that share these features and are therefore more likely to be active.

Structure-based drug design, conversely, is employed when the three-dimensional structure of the target protein is available, often from techniques like X-ray crystallography or NMR spectroscopy. saromics.com This approach allows for the direct analysis of the interactions between a ligand and its binding site on the protein. Molecular docking is a key technique in structure-based design, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org

In a hypothetical scenario where this compound is docked into the active site of a target enzyme, the binding energy and the specific interactions can be calculated. For instance, the amino group might form a crucial hydrogen bond with an acidic residue in the active site, while the iodophenyl ring could fit into a hydrophobic pocket. The docking results can provide insights into how the molecule binds and can guide modifications to improve its affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound and Analogs against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.5 | Hydrogen bond with ASP-120, hydrophobic interaction with PHE-250 |

| Analog 1 (Iodo replaced with Bromo) | -7.2 | Hydrogen bond with ASP-120, hydrophobic interaction with PHE-250 |

| Analog 2 (Amino group acetylated) | -6.1 | Loss of key hydrogen bond with ASP-120 |

| Analog 3 (Ester hydrolyzed to acid) | -8.2 | Additional hydrogen bond with LYS-88 |

These computational studies, including both ligand-based and structure-based approaches, can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest predicted activity. By leveraging these in silico methods, the chemical space around the this compound scaffold can be efficiently explored to develop novel therapeutic agents.

Investigation of Biochemical Interaction Mechanisms and Molecular Recognition in Vitro Focus

Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses for Derivatives

Design Principles for Structural Analogues

The rational design of structural analogues of Ethyl N-(2-Amino-5-iodobenzyl)glycinate would be guided by systematically modifying its three primary structural components: the substituted benzyl (B1604629) ring, the secondary amine linker, and the ethyl glycinate (B8599266) tail. Each of these regions presents opportunities to modulate the molecule's physicochemical properties and its potential interactions with a biological target.

The Substituted Benzyl Ring: The 2-amino and 5-iodo substituents are key modulators of the electronic and steric character of the aromatic ring.

The 2-Amino Group: This group is a strong electron-donating group, influencing the electron density of the aromatic ring and acting as a hydrogen bond donor. Analogues could be designed by acylation or alkylation of this amino group to explore the impact of reduced basicity and increased steric bulk.

The 5-Iodo Group: Iodine is a large, polarizable halogen capable of forming halogen bonds, which are significant non-covalent interactions in molecular recognition. acs.orgmdpi.com Analogues could involve replacing iodine with other halogens (F, Cl, Br) to probe the effect of halogen bond strength and lipophilicity. ijres.org Alternatively, replacement with non-halogen bioisosteres could elucidate the importance of the halogen itself versus simple steric bulk.

The Secondary Amine Linker: The nitrogen atom in the N-benzylglycinate linkage is a potential hydrogen bond acceptor and its basicity can be crucial. N-methylation could be explored to remove the hydrogen bond donating capacity and introduce a conformational constraint.

The Ethyl Glycinate Tail: This portion of the molecule significantly influences solubility and potential interactions with polar residues in a binding pocket.

Ester Modification: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid to introduce a negative charge at physiological pH. Alternatively, conversion to amides or larger esters would modulate polarity and lipophilicity. nih.gov

Glycine (B1666218) Backbone: While the current structure is based on glycine, introducing chirality by using analogues of other amino acids (e.g., alanine, valine) would allow for the exploration of stereospecific interactions.

A hypothetical design strategy for analogues is presented in Table 1.

Table 1: Hypothetical Design Strategy for Analogues of this compound

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| 2-Amino Group | Acetylation | Reduce basicity, introduce hydrogen bond acceptor |

| 5-Iodo Group | Replacement with Bromine | Modulate halogen bond strength and lipophilicity |

| 5-Iodo Group | Replacement with a Nitro group | Introduce a strong electron-withdrawing group |

| Secondary Amine | N-Methylation | Remove H-bond donor, add steric bulk |

| Ethyl Ester | Hydrolysis to Carboxylic Acid | Introduce negative charge, increase polarity |

Correlation of Structural Modifications with Theoretical Binding Affinities

The binding affinity of a ligand to its receptor is a function of the sum of its favorable and unfavorable interactions. For derivatives of this compound, modifications to its structure would theoretically lead to predictable changes in binding affinity based on the alteration of these interactions.

The iodine atom at the 5-position is of particular interest due to its ability to act as a halogen bond donor. The strength of a halogen bond is influenced by the electron-withdrawing nature of the substituent on the aromatic ring. nih.gov Electron-withdrawing groups enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. nih.gov Conversely, electron-donating groups would be expected to weaken this interaction.

The 2-amino group, being electron-donating, would theoretically decrease the strength of the halogen bond formed by the 5-iodo substituent. Replacing the 5-iodo group with other halogens would also modulate the binding affinity, with the general trend for halogen bond strength being I > Br > Cl > F. ijres.org

Furthermore, the ethyl glycinate moiety can contribute to binding through hydrogen bonding and hydrophobic interactions. Conversion of the ester to a carboxylic acid could form a salt bridge with a positively charged residue in a binding pocket, potentially increasing affinity significantly.

Table 2 presents a hypothetical correlation between structural modifications and theoretical binding affinities to a model receptor.

Table 2: Theoretical Correlation of Structural Modifications with Binding Affinity

| Analogue | Modification | Key Interaction Postulated | Theoretical Change in Binding Affinity (ΔΔG, kcal/mol) |

|---|---|---|---|

| Parent Compound | None | Halogen bond, H-bond | 0 |

| Analogue 1 | 5-Iodo to 5-Bromo | Weaker halogen bond | +0.5 |

| Analogue 2 | 5-Iodo to 5-Nitro | No halogen bond, polar interactions | Variable |

| Analogue 3 | 2-Amino to 2-Acetamido | Altered H-bonding and electronics | -0.2 |

Influence of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of this compound is primarily dictated by the interplay of the electronic effects of the substituents on the aniline (B41778) ring. The 2-amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution, due to its strong +R (resonance) and -I (inductive) effects, with the resonance effect being dominant. libretexts.org The 5-iodo group is a deactivating group and an ortho-, para-director, exhibiting -I and +R effects, with the inductive effect being stronger. libretexts.org

The combined influence of these two substituents would result in a complex reactivity profile. The strong activating effect of the amino group would likely dominate, making the ring susceptible to electrophilic attack. The directing effects of the amino group (to positions 3 and 5) and the iodo group (to positions 2 and 6) are somewhat antagonistic. However, the position ortho to the amino group (position 3) and the position para to the amino group (position 5, already substituted) would be the most activated.

The nucleophilicity of the secondary amine would also be influenced by the substituents on the benzyl ring. The electron-donating amino group would slightly increase the electron density on the benzylic carbon, but this effect is likely to be modest.

Table 3 summarizes the predicted influence of these substituents on the reactivity of the aromatic ring.

Table 3: Predicted Influence of Substituents on Aromatic Ring Reactivity

| Position on Ring | Net Electronic Effect | Predicted Reactivity towards Electrophiles |

|---|---|---|

| 3 | Activated (ortho to NH2) | High |

| 4 | Less Activated | Moderate |

The ethyl glycinate moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The rate of this reaction would be influenced by steric hindrance around the ester group.

Stereochemical Impact on Molecular Recognition

Stereochemistry is a critical determinant of molecular recognition and biological activity. omicsonline.org While this compound itself is achiral, the introduction of a chiral center would be expected to have a profound impact on its interaction with a chiral biological target.

A straightforward way to introduce stereochemistry would be to replace the glycine moiety with a chiral amino acid ester, such as L- or D-alanine ethyl ester. The resulting diastereomers would have distinct three-dimensional shapes, leading to differential binding affinities for a chiral receptor. One enantiomer may fit optimally into a binding pocket, while the other may experience steric clashes, resulting in significantly lower affinity.

For example, if the binding pocket has a specific sub-pocket that can accommodate a methyl group, the (S)-enantiomer of an alanine-derived analogue might exhibit a much higher affinity than the (R)-enantiomer. This is a common phenomenon in drug design, where the biological activity often resides in only one of the enantiomers (the eutomer). drugdesign.org

Table 4 provides a hypothetical illustration of the impact of stereochemistry on binding affinity.

Table 4: Hypothetical Impact of Stereochemistry on Binding Affinity

| Compound | Stereochemistry | Postulated Interaction | Theoretical IC50 (nM) |

|---|---|---|---|

| Alanine Analogue | (S)-enantiomer | Favorable steric fit | 50 |

| Alanine Analogue | (R)-enantiomer | Steric clash with receptor | 5000 |

Advanced Analytical Methodologies for Characterizing Ethyl N 2 Amino 5 Iodobenzyl Glycinate and Its Derivatives

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are fundamental for elucidating the molecular structure of Ethyl N-(2-Amino-5-iodobenzyl)glycinate by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map out the complete carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the ethyl group, the glycine (B1666218) and benzyl (B1604629) methylenes, the amine groups, and the aromatic ring. The substitution pattern on the aromatic ring (protons at positions 3, 4, and 6) gives rise to a characteristic set of splitting patterns. Temperature-dependent NMR studies can also be employed to investigate the dynamics of conformational isomers, such as cis and trans rotamers, which may arise from restricted rotation around amide bonds in derivatives. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with the carbonyl carbon of the ester group appearing significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14.2 |

| Ethyl -CH₂- | ~4.2 (quartet) | ~61.5 |

| Glycine -CH₂- | ~3.4 (singlet) | ~50.8 |

| Benzyl -CH₂- | ~3.8 (singlet) | ~52.5 |

| Ester C=O | --- | ~172.0 |

| Aromatic C-I | --- | ~82.0 |

| Aromatic C-NH₂ | --- | ~148.0 |

| Aromatic CH (C6) | ~6.6 (doublet) | ~115.0 |

| Aromatic CH (C4) | ~7.0 (doublet of doublets) | ~130.5 |

| Aromatic CH (C3) | ~7.5 (doublet) | ~139.0 |

| Aromatic C (C1) | --- | ~128.0 |

| NH & NH₂ | broad signals | --- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Molecular Ion: The expected exact mass of the protonated molecule [M+H]⁺ is a key identifier.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) techniques induce fragmentation of the molecule at its weakest bonds. Common fragmentation pathways for this compound would include the loss of the ethoxy group (-OCH₂CH₃), cleavage of the ester, and the characteristic cleavage between the benzyl carbon and the nitrogen atom.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₁H₁₅IN₂O₂).

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₁₆IN₂O₂⁺ | 335.0251 | Molecular Ion |

| [M-C₂H₅O]⁺ | C₉H₁₀IN₂O⁺ | 288.9883 | Loss of ethoxy group |

| [C₇H₇IN]⁺ | C₇H₇IN⁺ | 231.9723 | 2-Amino-5-iodobenzyl fragment |

| [C₄H₈NO₂]⁺ | C₄H₈NO₂⁺ | 102.0550 | Ethyl glycinate (B8599266) fragment |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show distinct absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and C-O and C-N single bonds. nist.govnih.gov

Table 3: Characteristic IR Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3450 |

| Alkyl (C-H) | Stretch | 2850 - 2980 |

| Ester (C=O) | Stretch | ~1735 |

| Amine (N-H) | Bend | ~1620 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Ester (C-O) | Stretch | 1150 - 1250 |

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the aromatic ring. researchgate.netnih.gov The presence of the amino and iodo substituents on the benzene (B151609) ring influences the position and intensity of the absorption maxima (λmax). The spectrum is expected to show characteristic bands for the substituted benzene chromophore.

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the purity assessment of non-volatile, polar compounds like this compound.

Methodology: A reversed-phase C18 column is typically used, with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. An acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp peaks by protonating the amine functionalities.

Analysis: Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound strongly absorbs.

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable compounds. researchgate.netbohrium.com For compounds like this compound, derivatization may be necessary to increase volatility and thermal stability.

Methodology: The compound, possibly after derivatization with an agent like ethyl chloroformate, is injected into a heated port and separated on a capillary column (e.g., DB-5). researchgate.net The components are detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both separation and structural identification.

Crystallographic Analysis for Solid-State Structure Elucidation (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. pan.pl

Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of the molecular structure and reveals detailed information about its conformation and intermolecular interactions.

Methodology: A high-quality single crystal of the compound is irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of the individual atoms can be determined.

Structural Insights: The analysis yields precise data on bond lengths, bond angles, and torsional angles. It also reveals how the molecules pack in the crystal lattice and identifies intermolecular forces such as hydrogen bonds, which can involve the amine and ester groups. While a specific crystal structure for this compound is not publicly available, analysis would yield the parameters shown in the example table below. researchgate.net

Table 4: Example of Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction Analysis.

| Parameter | Description | Example Value |

| Chemical Formula | C₁₁H₁₅IN₂O₂ | --- |

| Formula Weight | 334.15 | --- |

| Crystal System | Monoclinic | (Hypothetical) |

| Space Group | P2₁/c | (Hypothetical) |

| a, b, c (Å) | Unit cell dimensions | a = 15.2 Å, b = 15.9 Å, c = 8.5 Å |

| α, β, γ (°) | Unit cell angles | α = 90°, β = 97.6°, γ = 90° |

| Volume (ų) | Volume of the unit cell | ~2053 |

| Z | Molecules per unit cell | 4 |

| Dcalc (g/cm³) | Calculated density | ~1.08 |

| R-factor | Index of refinement quality | < 0.05 |

Role of Ethyl N 2 Amino 5 Iodobenzyl Glycinate As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Scaffolds

The primary utility of Ethyl N-(2-Amino-5-iodobenzyl)glycinate lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, which are core components of many biologically active compounds. The inherent reactivity of the vicinal amino groups on the benzylamine (B48309) fragment allows for facile cyclization reactions to form fused ring systems.

A direct synthetic application can be inferred from the preparation of its methylated analog, Ethyl N-(2-amino-5-iodo-3-methylbenzyl)glycinate. This synthesis involves a reductive amination process where 2-amino-5-iodo-3-methylbenzaldehyde (B3211430) is reacted with ethyl glycinate (B8599266). The initial imine formation is followed by reduction with a mild reducing agent like sodium cyanoborohydride to yield the final product prepchem.com. A similar pathway, starting from 2-amino-5-iodobenzaldehyde, would produce the title compound.

This intermediate is particularly well-suited for the synthesis of quinazoline (B50416) and pyrrolo[1,2-a]quinoxaline (B1220188) scaffolds, which are known to exhibit a wide range of pharmacological activities.

Quinazolines: The 2-aminobenzylamine core of this compound is a common starting point for the construction of quinazolines. Various synthetic methodologies can be employed, such as the reaction with aldehydes, nitriles, or amides, often mediated by catalysts to facilitate the cyclization and subsequent aromatization to the quinazoline ring system. For instance, metal-free oxidative condensation of 2-aminobenzylamines with benzylamines, catalyzed by agents like 4,6-dihydroxysalicylic acid under an oxygen atmosphere, provides an environmentally conscious route to 2-substituted quinazolines frontiersin.org. Other methods include iodine-catalyzed oxidation and the use of o-iodoxybenzoic acid (IBX) for tandem reactions with aldehydes nih.gov. The presence of the glycinate moiety in the target compound offers a handle to form quinazolinone derivatives, while the iodo group on the benzene (B151609) ring is retained for later-stage modifications.

Pyrrolo[1,2-a]quinoxalines: These tricyclic scaffolds, recognized for their potential in medicinal chemistry, can also be accessed from precursors derived from this compound. The synthesis often involves the initial formation of a 2-(1H-pyrrol-1-yl)aniline derivative, which can then undergo cyclization. The Pictet-Spengler condensation is a key reaction in forming the quinoxaline (B1680401) core of these molecules unisi.it. The iodo-substituent on the precursor is particularly advantageous, as it allows for subsequent palladium-catalyzed coupling reactions to introduce further diversity into the final molecule rsc.org.

| Precursor | Target Scaffold | Key Reaction Type |

| This compound | Quinazolines | Oxidative Condensation, Cyclization |

| This compound | Pyrrolo[1,2-a]quinoxalines | Pictet-Spengler reaction, Cyclization |

Building Block for Complex Organic Molecules

As a building block, this compound provides a pre-functionalized aromatic core that can be elaborated into more complex structures. The strategic placement of the amino, iodo, and glycinate groups allows for a stepwise and controlled construction of larger molecules. Amino acids and their derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, including peptidomimetics and other biologically active compounds nih.govmdpi.com.

The true power of this intermediate lies in the orthogonality of its reactive sites. The amino groups can be selectively reacted to form the initial heterocyclic core, leaving the iodo group untouched. This halogen atom then serves as a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This capability is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For example, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective Sirt6 activators, highlighting the therapeutic potential of this scaffold nih.govnih.gov.

The ethyl glycinate portion of the molecule is not merely a passive component for ring formation. Its ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, further extending the molecular complexity. This makes the compound a trifunctional building block, enabling the synthesis of intricately functionalized molecules.

| Functional Group | Potential Transformation | Purpose |

| 2-Aminobenzyl | Cyclization with C1/C2 donors | Formation of heterocyclic cores (e.g., quinazolines) |

| 5-Iodo | Cross-coupling reactions | Introduction of molecular diversity |

| Ethyl Glycinate | Hydrolysis and Amide Coupling | Chain extension and further functionalization |

Methodologies for Convergent and Divergent Synthesis

The structure of this compound is well-suited for both convergent and divergent synthetic strategies, which are cornerstones of modern organic synthesis for efficiently creating molecular diversity.

Divergent Synthesis: This intermediate is an ideal starting point for divergent synthesis. From this single precursor, a multitude of different compounds can be generated. For example:

Scaffold Diversity: The 2-aminobenzylamine core can be reacted with different reagents to produce a variety of heterocyclic scaffolds. Reaction with aldehydes could lead to quinazolines, while a multi-step process could yield pyrrolo[1,2-a]quinoxalines or other related heterocycles nih.govrsc.org.

Appendage Diversity: Once a common heterocyclic core is synthesized from the intermediate, the iodo group provides a point for diversification. A single iodinated quinazoline, for instance, can be subjected to a panel of cross-coupling partners to generate a library of analogs with different substituents at that position. This is a highly efficient strategy for exploring the chemical space around a particular pharmacophore.

The ability to use a single, well-defined intermediate to access a wide range of structurally diverse molecules underscores the strategic importance of this compound in programs aimed at the discovery of new functional molecules nih.govfrontiersin.org.

Future Research Directions and Unexplored Academic Avenues

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. bohrium.comresearchgate.net The synthesis of functionalized aromatic compounds, including substituted anilines and benzylamines, has been successfully translated to flow processes, often leading to improved reaction control and higher yields. nih.govresearchgate.net

Future research could focus on developing a continuous flow synthesis for Ethyl N-(2-Amino-5-iodobenzyl)glycinate and its derivatives. This would involve optimizing reaction conditions for each step of its synthesis in a flow reactor, potentially leading to a more streamlined and scalable production method. Furthermore, the integration of this synthesis into fully automated platforms could enable the rapid generation of a library of analogs for high-throughput screening in drug discovery and materials science. innovationnewsnetwork.comnus.edu.sg Computational retrosynthesis tools could be employed to identify the most efficient synthetic routes amenable to automation. atomfair.com

Potential Research Topics:

| Research Area | Focus | Potential Benefits |

| Continuous Flow Synthesis | Development of a multi-step flow process for the synthesis of this compound. | Increased yield, improved safety, enhanced scalability. |

| Automated Synthesis Platforms | Integration of the flow synthesis into an automated platform for on-demand production of derivatives. innovationnewsnetwork.com | Rapid library generation, high-throughput screening enablement. |

| Process Optimization | In-line analysis and real-time optimization of reaction parameters within the flow system. | Maximized efficiency, minimized waste. |

Application in Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Amino acid derivatives are well-known building blocks for the construction of self-assembling materials, such as supramolecular gels and nanostructures, due to their ability to form hydrogen bonds and other directional interactions. rsc.orgnih.govaminer.orgacs.orgnih.gov

The presence of the iodine atom in this compound introduces the potential for halogen bonding, a strong and directional non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.netrsc.orgnih.govoup.com The interplay between hydrogen bonding from the amino acid moiety and halogen bonding from the iodinated ring could lead to the formation of novel supramolecular architectures with unique properties.

Potential Research Topics:

| Research Area | Focus | Potential Materials and Applications |

| Crystal Engineering | Investigation of the solid-state packing of the compound and its derivatives to understand the role of halogen and hydrogen bonding. nih.govrsc.org | Design of new crystalline materials with tailored properties. |

| Supramolecular Gels | Exploration of the gelation properties of the compound in various solvents to form functional soft materials. rsc.orgaminer.org | Drug delivery, tissue engineering scaffolds. |

| Self-Assembled Nanostructures | Study of the self-assembly behavior in solution to create well-defined nanoscale objects. | Nanosensors, catalytic platforms. |

Development of Novel Catalytic Transformations Involving the Compound

The iodinated aromatic ring of this compound is a prime functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Future research can explore the utility of this compound as a substrate in well-established catalytic reactions such as the Sonogashira and Buchwald-Hartwig amination reactions. organic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.orgwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov The ability to further functionalize the aromatic core would open up pathways to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Potential Catalytic Transformations:

| Reaction Type | Reagents | Potential Products |

| Sonogashira Coupling organic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org | Terminal Alkynes, Pd/Cu catalyst | Arylalkynes |

| Buchwald-Hartwig Amination wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov | Primary/Secondary Amines, Pd catalyst | Di- and Tri-substituted Anilines |

| Suzuki Coupling | Boronic Acids/Esters, Pd catalyst | Biaryls |

| Heck Coupling | Alkenes, Pd catalyst | Substituted Alkenes |

| Stille Coupling | Organostannanes, Pd catalyst | Functionalized Aromatics |

Advanced Materials Science Applications

The unique combination of an amino acid ester and a halogenated aromatic ring in this compound makes it an attractive monomer for the synthesis of novel functional polymers. Amino acid-based polymers are of great interest due to their potential biodegradability and biocompatibility. nih.govmdpi.comkaust.edu.samdpi.comacs.org

The incorporation of this compound into polyesters or polyamides could lead to materials with tailored properties. The iodine atom could serve as a site for post-polymerization modification or could impart specific properties to the material, such as increased refractive index or flame retardancy. Organoiodine compounds have also been explored for their potential in electronic and photovoltaic applications. wikipedia.orgnih.govmdpi.com

Potential Material Applications:

| Material Type | Synthesis Approach | Potential Properties and Applications |

| Biodegradable Polymers nih.govmdpi.com | Polycondensation with diacids or diols. | Drug delivery vehicles, tissue engineering scaffolds. |

| Functional Polyesters/Polyamides mdpi.com | Incorporation as a specialty monomer. | Materials with tunable thermal and mechanical properties. |

| Organic Semiconductors | Derivatization to enhance conjugation and charge transport. mdpi.com | Components for organic electronic devices. |

| High Refractive Index Polymers | Leveraging the high atomic weight of iodine. | Optical materials and coatings. |

Emerging Roles in Chemical Biology Tool Development

The development of chemical tools to probe biological systems is a rapidly advancing area of research. The structural motifs within this compound make it a promising starting point for the design of such tools. Amino acids and their derivatives are often used as scaffolds for the development of fluorescent probes for cellular imaging. nih.govdigitellinc.comiucc.ac.ilnih.gov

Furthermore, the aryl iodide moiety is a known precursor for the synthesis of photoreactive groups used in photoaffinity labeling. nih.govenamine.netmdpi.comnih.gov This technique is employed to identify the protein targets of bioactive small molecules. The development of probes based on this compound could aid in the elucidation of biological pathways and the identification of new drug targets.

Potential Chemical Biology Applications:

| Tool Type | Design Strategy | Potential Use |

| Fluorescent Probes nih.govnih.gov | Coupling of a fluorophore to the amino or carboxylic acid group. | Live-cell imaging of specific cellular components or processes. |

| Photoaffinity Probes nih.govmdpi.com | Conversion of the iodo group to a photoreactive moiety (e.g., diazirine or aryl azide). | Covalent labeling and identification of protein binding partners. |

| Bioactive Compound Libraries | Systematic modification of the core structure. | Screening for novel therapeutic agents. |

| Unnatural Amino Acids | Modification for incorporation into proteins. rsc.org | Probing protein structure and function in living cells. iucc.ac.il |

Q & A

Q. What are the common synthetic routes for preparing Ethyl N-(2-Amino-5-iodobenzyl)glycinate?

Methodological Answer: The synthesis of this compound can be approached via reductive alkylation or amide coupling .

- Reductive alkylation : React 2-amino-5-iodobenzylamine with ethyl glyoxylate in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions. This method is efficient for introducing the glycinate ethyl ester moiety .

- Amide coupling : Use coupling agents like HATU or EDC/HOBt to link 2-amino-5-iodobenzylamine to glycine ethyl ester derivatives. This approach requires careful pH control to avoid side reactions .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

Q. How is the purity of this compound assessed experimentally?

Methodological Answer: Purity is typically evaluated using reverse-phase HPLC with the following parameters:

- Column : Newcrom R1 C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid (for UV detection) or formic acid (for MS compatibility).

- Flow rate : 1.0 mL/min; detection at 254 nm .

Validation : Compare retention times with standards and integrate peak areas to quantify impurities. For structural confirmation, supplement with NMR (e.g., ¹H NMR to verify aromatic protons and ethyl ester signals) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment. Avoid proximity to oxidizers or strong acids .

- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers optimize reductive alkylation conditions to improve yields?

Methodological Answer: Low yields often stem from incomplete imine formation or over-reduction. Optimization strategies include:

- pH Adjustment : Maintain a reaction pH of 6–7 using acetic acid to stabilize the imine intermediate without protonating the amine .

- Catalyst Screening : Test alternatives to NaBH3CN, such as PyBrop or Zn(BH4)2, which may enhance selectivity .

- Solvent Selection : Replace methanol with THF or DMF to minimize side reactions. Conduct DOE (Design of Experiments) to evaluate temperature (20–40°C) and stoichiometry effects .

Data Analysis : Use LC-MS to track intermediate formation and quantify byproducts.

Q. What strategies resolve contradictory biological activity data across assays?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, solvent compatibility):

- Solvent Uniformity : Ensure consistent use of DMSO concentrations (<1% v/v) to avoid cytotoxicity artifacts .

- Target Validation : Confirm binding affinity via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule out false positives in enzyme inhibition assays .

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain variability in cellular vs. in vitro results .

Q. How does the iodine substituent influence the compound’s reactivity and applications?

Methodological Answer: The 5-iodo group on the benzyl ring:

- Enhances Electrophilicity : Facilitates Suzuki-Miyaura cross-coupling for generating bioconjugates or radiolabeled analogs (e.g., using Pd catalysts and aryl boronic acids) .

- Modulates Lipophilicity : Increases logP (predicted ~2.1), improving membrane permeability in cellular uptake studies. Validate via shake-flask experiments or computational tools like MarvinSketch .

- Spectroscopic Utility : The heavy atom effect enhances X-ray crystallography resolution for structural studies .

Q. How do structural analogs compare in terms of biological activity?

Methodological Answer: Key analogs and their properties include:

Q. What advanced techniques characterize degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2O2). Monitor degradation via UPLC-QTOF to identify fragments .

- Mechanistic Insights : Use DFT calculations (e.g., Gaussian 09) to predict bond dissociation energies, highlighting susceptible sites (e.g., ester hydrolysis or iodine loss) .

- Stability Profiling : Conduct accelerated stability studies (25°C/60% RH) over 4 weeks and model degradation kinetics using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.